(E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide
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Description
(E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide is a useful research compound. Its molecular formula is C12H9BrN2O2 and its molecular weight is 293.12. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on synthesizing and characterizing (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide derivatives, revealing their molecular structures through techniques such as X-ray diffraction, FTIR, NMR, and mass spectrometry. These compounds exhibit intriguing properties, such as non-linear optical activity, due to their noncentrosymmetric crystal structures and intermolecular hydrogen bonding interactions, making them candidates for material science applications (Meenatchi et al., 2015).
Nonlinear Optical Properties
Research demonstrates that certain derivatives of this compound show significant nonlinear optical (NLO) properties, which are over fifty-eight times greater than that of urea, indicating their potential for applications in optical switching, modulation, and telecommunications. These findings are supported by density functional theory (DFT) calculations and experimental methods like the Kurtz and Perry powder technique (Meenatchi et al., 2015).
Biological Activities
Some derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities. These studies suggest that this compound derivatives have effective antiurease and antioxidant activities, indicating their potential as bioactive compounds for further investigation in the field of life sciences (Sokmen et al., 2014).
Computational Studies
Computational studies, including DFT calculations, have been conducted to understand the electronic structure, stability, and reactivity of this compound derivatives. These studies offer insights into their molecular geometries, electronic transitions, and the nature of their intermolecular interactions, supporting their applications in material science and biological research (Mkadmh et al., 2020).
Molecular Docking Studies
Molecular docking studies have been employed to explore the potential binding of this compound derivatives to biological targets, which can provide preliminary insights into their mechanism of action at the molecular level. These studies can guide the design of compounds with enhanced biological activities (Karrouchi et al., 2020).
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSMAGKPAMPFEJ-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.